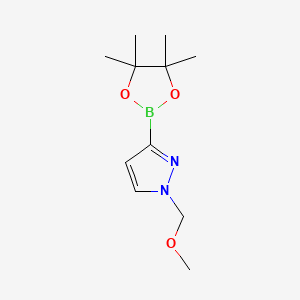
1-(Methoxymethyl)pyrazole-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD29112118 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29112118 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For example, a common synthetic route may involve the use of methanesulfonate as a reagent under specific conditions to achieve the desired crystal form .
Industrial Production Methods
Industrial production of MFCD29112118 is designed for large-scale manufacturing, ensuring consistency and cost-effectiveness. The process involves optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts. The goal is to produce the compound with high purity and minimal by-products, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD29112118 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also be reduced using common reducing agents to yield different reduced forms.
Substitution: MFCD29112118 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD29112118 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD29112118 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of MFCD29112118 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific application and context .
Propiedades
Fórmula molecular |
C11H19BN2O3 |
|---|---|
Peso molecular |
238.09 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)9-6-7-14(13-9)8-15-5/h6-7H,8H2,1-5H3 |
Clave InChI |
DYZMMUVZJRCRPK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
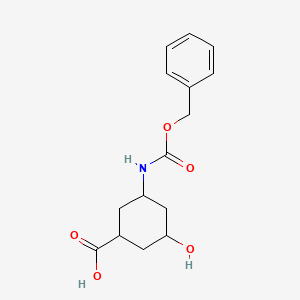
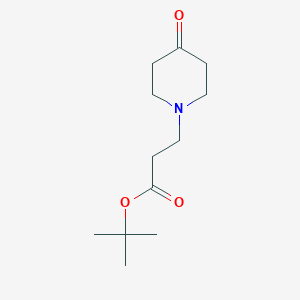
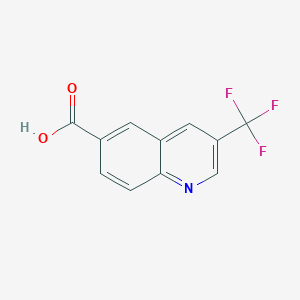
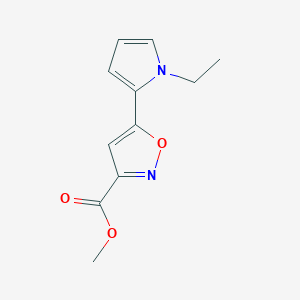

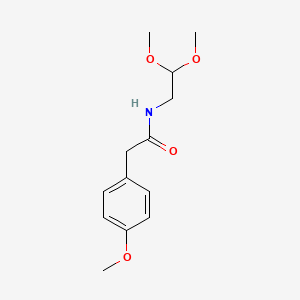
![N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B13696895.png)
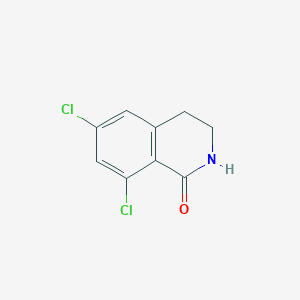


![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
